3,3'-[(3-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)
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Overview
Description
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The compound’s structure features two indole moieties and a thiophene ring, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene precursors, followed by their coupling through various organic reactions such as Friedel-Crafts alkylation or Suzuki coupling . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indole and thiophene derivatives .
Scientific Research Applications
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different biological activities.
Methyl 2-(1H-indol-3-yl)acetate: A compound with a simpler structure but also known for its biological activities.
Uniqueness
2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE is unique due to its complex structure, which combines two indole moieties and a thiophene ring.
Properties
Molecular Formula |
C24H22N2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3-methylthiophen-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C24H22N2S/c1-14-12-13-27-24(14)23(21-15(2)25-19-10-6-4-8-17(19)21)22-16(3)26-20-11-7-5-9-18(20)22/h4-13,23,25-26H,1-3H3 |
InChI Key |
CKANHILZAIKNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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